3,4-Heptanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62593-33-3 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

heptane-3,4-diol |

InChI |

InChI=1S/C7H16O2/c1-3-5-7(9)6(8)4-2/h6-9H,3-5H2,1-2H3 |

InChI Key |

ZNZZFXONMYVVGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(CC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

3,4-Heptanediol physical and chemical properties

An In-depth Technical Guide to 3,4-Heptanediol

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented with a focus on structured data, experimental context, and logical workflows.

Chemical Identity and Structure

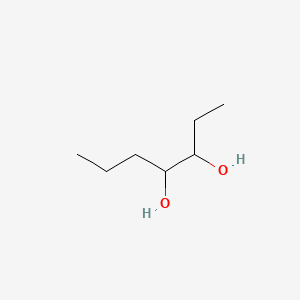

This compound is a vicinal diol, a chemical compound containing two hydroxyl groups (-OH) on adjacent carbon atoms within a seven-carbon chain. Its structure allows for stereoisomerism, with undefined stereocenters at the C3 and C4 positions.

| Identifier | Value | Reference |

| IUPAC Name | heptane-3,4-diol | [1][2] |

| CAS Number | 62593-33-3 | [1][3][4] |

| Molecular Formula | C₇H₁₆O₂ | [1][3][4] |

| Canonical SMILES | CCCC(C(CC)O)O | [3][5] |

| InChI Key | ZNZZFXONMYVVGZ-UHFFFAOYSA-N | [1][3] |

| EC Number | 263-620-2 | [2][5] |

Physical Properties

The physical characteristics of this compound are summarized below. These properties are crucial for handling, storage, and application in various experimental settings.

| Property | Value | Unit | Reference |

| Molecular Weight | 132.20 | g/mol | [1][2][4] |

| Boiling Point | 214.2 | °C at 760 mmHg | [4][5] |

| Density | 0.945 | g/cm³ | [4][5] |

| Flash Point | 107.5 | °C | [4][5] |

| Refractive Index | 1.448 | - | [4] |

Chemical and Computational Properties

These properties provide insight into the molecule's behavior in chemical reactions and biological systems.

| Property | Value | Reference |

| XLogP3-AA | 1.1 | [2] |

| Hydrogen Bond Donor Count | 2 | [2][3][5] |

| Hydrogen Bond Acceptor Count | 2 | [2][3][5] |

| Rotatable Bond Count | 4 | [2][3] |

| Topological Polar Surface Area | 40.5 Ų | [2][3] |

| Complexity | 63.9 | [2][3] |

| Exact Mass | 132.115029749 | Da |

Experimental Protocols & Methodologies

Detailed experimental protocols for this compound are not extensively published. However, standard methodologies for the synthesis, purification, and characterization of similar diols are applicable.

Synthesis Protocol: Grignard Reaction

A common method for synthesizing vicinal diols like this compound involves the coupling of aldehydes or ketones using a Grignard reagent, followed by hydrolysis. A plausible synthesis could involve the reaction of propanal with a propylmagnesium halide.

Methodology:

-

Grignard Reagent Preparation: Prepare propylmagnesium bromide by reacting 1-bromopropane (B46711) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., Nitrogen or Argon).

-

Coupling Reaction: Slowly add a solution of propanal in anhydrous ether to the prepared Grignard reagent at a controlled temperature (e.g., 0 °C). The reaction is typically stirred for several hours to ensure completion.

-

Hydrolysis: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid (e.g., HCl) to hydrolyze the resulting magnesium alkoxide complex.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent like diethyl ether. Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). After solvent removal via rotary evaporation, the crude this compound can be purified by fractional distillation under reduced pressure.

Structural Characterization Protocol

The identity and purity of synthesized this compound would be confirmed using standard spectroscopic techniques.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample in a deuterated solvent (e.g., CDCl₃). The resulting spectrum should show characteristic signals for the protons on the carbon backbone and the hydroxyl groups. The chemical shifts, integration, and splitting patterns will confirm the structure.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, confirming the absence of molecular symmetry.

-

-

Infrared (IR) Spectroscopy: Place a thin film of the liquid sample on a salt plate (e.g., NaCl) or use an ATR accessory. The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups, and C-H stretching bands around 2850-3000 cm⁻¹.

-

Mass Spectrometry (MS): Introduce the sample into the mass spectrometer (e.g., via GC-MS or direct infusion). The resulting mass spectrum should show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by its vicinal diol functionality.

-

Oxidation: Mild oxidation with reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) would cleave the C3-C4 bond to yield propanal. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely oxidize the secondary alcohol groups to ketones, potentially forming 3,4-heptanedione (B89301) before further cleavage or oxidation occurs.

-

Esterification: The two hydroxyl groups can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding mono- or di-esters.

-

Etherification: The hydroxyl groups can be converted to ethers via reactions such as the Williamson ether synthesis, which involves deprotonation with a strong base followed by reaction with an alkyl halide.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[7][8]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7][8] Avoid contact with skin, eyes, and clothing.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][8]

-

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[7][8]

References

- 1. heptane-3,4-diol [webbook.nist.gov]

- 2. Heptane-3,4-diol | C7H16O2 | CID 97871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. This compound | CAS#:62593-33-3 | Chemsrc [chemsrc.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. guidechem.com [guidechem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Heptane-3,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to heptane-3,4-diol, a vicinal diol with applications in various fields of chemical research and development. The guide details both stereoselective and non-stereoselective methodologies, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways.

Executive Summary

The synthesis of heptane-3,4-diol can be achieved through several distinct pathways, each offering specific advantages in terms of stereocontrol and efficiency. Stereoselective routes primarily rely on the dihydroxylation of (E)- and (Z)-hept-3-ene to afford the corresponding syn- and anti-diastereomers with high enantiopurity. Non-stereoselective methods offer simpler, high-yield alternatives for applications where stereochemistry is not critical, including direct hydrolysis and the reduction of ketonic precursors. This guide will explore the following key synthetic strategies:

-

Stereoselective Synthesis:

-

Sharpless Asymmetric Dihydroxylation for the synthesis of enantiopure syn- and anti-heptane-3,4-diol.

-

-

Non-Stereoselective Synthesis:

-

Upjohn Dihydroxylation for the preparation of racemic syn-heptane-3,4-diol.

-

Epoxidation of hept-3-ene followed by hydrolysis to yield both syn- and anti-diols.

-

Reduction of 4-hydroxy-3-heptanone and 3,4-heptanedione.

-

High-temperature hydrolysis for high-yield production.

-

Data Presentation

The following tables summarize the quantitative data associated with the various synthetic methods for producing heptane-3,4-diol.

Table 1: Stereoselective Synthesis of Heptane-3,4-diol via Sharpless Asymmetric Dihydroxylation

| Starting Material | Reagents | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| (Z)-Hept-3-ene | AD-mix-α, methanesulfonamide (B31651), t-BuOH/H₂O | (3R,4S)-Heptane-3,4-diol (syn) | High | >90 | >20:1 |

| (E)-Hept-3-ene | AD-mix-β, methanesulfonamide, t-BuOH/H₂O | (3R,4R)-Heptane-3,4-diol (anti) | High | >95 | >20:1 |

| (Z)-Hept-3-ene | AD-mix-β, methanesulfonamide, t-BuOH/H₂O | (3S,4R)-Heptane-3,4-diol (syn) | High | >90 | >20:1 |

| (E)-Hept-3-ene | AD-mix-α, methanesulfonamide, t-BuOH/H₂O | (3S,4S)-Heptane-3,4-diol (anti) | High | >95 | >20:1 |

Table 2: Non-Stereoselective Synthesis of Heptane-3,4-diol

| Method | Starting Material | Reagents | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Upjohn Dihydroxylation | (Z)-Hept-3-ene | OsO₄ (cat.), NMO, acetone (B3395972)/H₂O | (±)-syn-Heptane-3,4-diol | ~90 | >20:1 |

| Upjohn Dihydroxylation | (E)-Hept-3-ene | OsO₄ (cat.), NMO, acetone/H₂O | (±)-anti-Heptane-3,4-diol | ~90 | >20:1 |

| Epoxide Hydrolysis | cis-3,4-Epoxyheptane | H₂SO₄, H₂O/THF | (±)-syn-Heptane-3,4-diol | >95 | >99:1 |

| Epoxide Hydrolysis | trans-3,4-Epoxyheptane | H₂SO₄, H₂O/THF | (±)-anti-Heptane-3,4-diol | >95 | >99:1 |

| Ketone Reduction | 4-Hydroxy-3-heptanone | NaBH₄, MeOH | Heptane-3,4-diol | High | Mixture of diastereomers |

| Ketone Reduction | 3,4-Heptanedione | NaBH₄, MeOH | Heptane-3,4-diol | High | Mixture of diastereomers |

| High-Temperature Hydrolysis | Not Specified | H₂O, 125 °C, 16501.7 Torr | Heptane-3,4-diol | 90.1 | Not Specified |

Experimental Protocols

Stereoselective Synthesis: Sharpless Asymmetric Dihydroxylation

This method provides access to all four stereoisomers of heptane-3,4-diol in high enantiomeric purity. The choice of the AD-mix reagent dictates the facial selectivity of the dihydroxylation.

a) Synthesis of (3R,4S)-Heptane-3,4-diol (syn isomer)

-

Starting Material: (Z)-Hept-3-ene

-

Reagents: AD-mix-α, methanesulfonamide (CH₃SO₂NH₂), tert-butanol (B103910), water.

-

Procedure:

-

To a stirred solution of AD-mix-α (1.4 g per 1 mmol of alkene) and methanesulfonamide (1.1 eq) in a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix) at room temperature is added (Z)-hept-3-ene (1 eq).

-

The reaction mixture is stirred vigorously at 0 °C until the reaction is complete (monitored by TLC).

-

Sodium sulfite (B76179) (1.5 g) is added, and the mixture is stirred for 1 hour at room temperature.

-

The mixture is extracted with ethyl acetate (B1210297) (3 x 20 mL).

-

The combined organic layers are washed with 2 M NaOH, brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure (3R,4S)-heptane-3,4-diol.

-

b) Synthesis of (3R,4R)-Heptane-3,4-diol (anti isomer)

-

Starting Material: (E)-Hept-3-ene

-

Reagents: AD-mix-β, methanesulfonamide (CH₃SO₂NH₂), tert-butanol, water.

-

Procedure: The procedure is identical to the synthesis of the syn isomer, substituting AD-mix-α with AD-mix-β and (Z)-hept-3-ene with (E)-hept-3-ene.

Non-Stereoselective Synthesis

a) Upjohn Dihydroxylation for Racemic syn-Heptane-3,4-diol

-

Starting Material: (Z)-Hept-3-ene

-

Reagents: Osmium tetroxide (OsO₄), N-methylmorpholine N-oxide (NMO), acetone, water.

-

Procedure:

-

To a solution of (Z)-hept-3-ene (1 eq) in a mixture of acetone and water (10:1) is added N-methylmorpholine N-oxide (1.5 eq).

-

A catalytic amount of osmium tetroxide (2 mol%) is added to the stirred solution.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

A saturated aqueous solution of sodium bisulfite is added to quench the reaction.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification by flash chromatography yields (±)-syn-heptane-3,4-diol.

-

b) Epoxidation and Hydrolysis

This two-step process provides either the syn- or anti-diol depending on the geometry of the starting alkene.

-

Step 1: Epoxidation of Hept-3-ene

-

Reagents: meta-Chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (DCM).

-

Procedure: To a solution of (Z)- or (E)-hept-3-ene (1 eq) in DCM at 0 °C is added m-CPBA (1.1 eq) portion-wise. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then washed with a saturated sodium bicarbonate solution and brine, dried, and concentrated to give the crude epoxide.

-

-

Step 2: Acid-Catalyzed Hydrolysis of the Epoxide

-

Reagents: Sulfuric acid (H₂SO₄), water, tetrahydrofuran (B95107) (THF).

-

Procedure: The crude epoxide is dissolved in a 1:1 mixture of THF and water containing a catalytic amount of sulfuric acid. The mixture is heated to reflux until the epoxide is consumed. After cooling, the mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the corresponding heptane-3,4-diol. Hydrolysis of cis-3,4-epoxyheptane yields the syn-diol, while hydrolysis of trans-3,4-epoxyheptane yields the anti-diol.

-

c) Reduction of 4-Hydroxy-3-heptanone

-

Starting Material: 4-Hydroxy-3-heptanone (Butyroin)

-

Reagents: Sodium borohydride (B1222165) (NaBH₄), methanol (B129727).

-

Procedure:

-

4-Hydroxy-3-heptanone (1 eq) is dissolved in methanol at 0 °C.

-

Sodium borohydride (1.5 eq) is added portion-wise.

-

The reaction is stirred at room temperature until completion.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

-

The organic layer is dried and concentrated to give a mixture of diastereomers of heptane-3,4-diol.

-

Signaling Pathways and Experimental Workflows

Caption: Sharpless Asymmetric Dihydroxylation Pathways.

Caption: Overview of Non-Stereoselective Synthesis Routes.

Characterization of 3,4-Heptanediol Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Heptanediol, a vicinal diol with two stereocenters at positions C3 and C4, exists as a set of stereoisomers: a pair of enantiomers ((3R,4R)- and (3S,4S)-3,4-heptanediol) and a meso compound ((3R,4S)-3,4-heptanediol). The distinct spatial arrangement of the hydroxyl groups in these stereoisomers can lead to significant differences in their chemical reactivity and biological activity. Therefore, the stereoselective synthesis, separation, and rigorous characterization of each stereoisomer are crucial for applications in asymmetric synthesis and drug development. This guide provides a comprehensive overview of the methodologies for the synthesis and characterization of this compound stereoisomers, including detailed experimental protocols and data presentation formats. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the established analytical techniques for obtaining such data, drawing parallels from similar aliphatic diols.

Stereoisomeric Forms of this compound

The presence of two chiral centers in this compound gives rise to three stereoisomers. The relationship between these stereoisomers is depicted below.

An In-depth Technical Guide to Heptane-3,4-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptane-3,4-diol, a vicinal diol, is a member of a class of organic compounds characterized by the presence of hydroxyl groups on adjacent carbon atoms. These molecules are of significant interest in various scientific disciplines due to their unique chemical properties and their roles as intermediates and signaling molecules in numerous biochemical pathways. In the context of drug development and biomedical research, vicinal diols, such as heptane-3,4-diol, are implicated in the metabolism of bioactive lipids, including the epoxy fatty acids, which are involved in the regulation of inflammation, pain, and blood pressure. This technical guide provides a comprehensive overview of heptane-3,4-diol, including its chemical properties, synthesis, and its role in relevant biological pathways.

Chemical and Physical Properties

Heptane-3,4-diol, with the IUPAC name heptane-3,4-diol, is a seven-carbon diol with the chemical formula C₇H₁₆O₂.[1][2] It possesses two stereocenters at positions 3 and 4 of the heptane (B126788) chain, leading to the existence of different stereoisomers. The physical and chemical properties of heptane-3,4-diol are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | heptane-3,4-diol | [1] |

| Molecular Formula | C₇H₁₆O₂ | [1] |

| Molecular Weight | 132.20 g/mol | [1] |

| CAS Number | 62593-33-3 | [1] |

| Boiling Point | 214.2 °C at 760 mmHg | [3] |

| Density | 0.945 g/cm³ | [3] |

| Flash Point | 107.5 °C | [3] |

| XLogP3-AA | 1.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 40.5 Ų | [1] |

Experimental Protocols

Synthesis of heptane-3,4-diol

A common and effective method for the synthesis of vicinal diols from alkenes is through dihydroxylation. The Upjohn dihydroxylation, which utilizes a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of an oxidant like N-methylmorpholine N-oxide (NMO), is a widely used procedure for the syn-dihydroxylation of alkenes.[4] For the enantioselective synthesis of 1,2-diols from prochiral olefins, the Sharpless Asymmetric Dihydroxylation is the method of choice, employing a chiral ligand to direct the stereochemical outcome.[5]

Below is a detailed experimental protocol for the diastereoselective syn-dihydroxylation of (E)-3-heptene to yield (3R,4R)- and (3S,4S)-heptane-3,4-diol, adapted from the principles of the Sharpless Asymmetric Dihydroxylation.

Materials:

-

(E)-3-Heptene

-

AD-mix-β (containing (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)

-

Water

-

Sodium sulfite (B76179)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 g of AD-mix-β). Stir the mixture at room temperature until both phases are clear. Cool the mixture to 0 °C in an ice bath.

-

Addition of Alkene: To the stirred, cooled mixture, add (E)-3-heptene (1 mmol).

-

Reaction: Stir the reaction mixture vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion of the reaction (typically after 6-24 hours), add solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and warm the mixture to room temperature. Continue stirring for an additional hour.

-

Extraction: Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer. Wash the aqueous layer with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with 2N HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the desired heptane-3,4-diol.[6][7][8]

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Data Presentation

Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (C1, C7) | ~0.9 | Triplet | 6H |

| CH₂ (C2, C6) | ~1.4-1.6 | Multiplet | 4H |

| CH (C3, C4) | ~3.4-3.6 | Multiplet | 2H |

| OH | Variable | Broad Singlet | 2H |

Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) |

| C1, C7 | ~14 |

| C2, C6 | ~23-28 |

| C5 | ~30-35 |

| C3, C4 | ~75-80 |

Expected FTIR (neat) Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3600-3200 | Strong, Broad |

| C-H stretch (alkane) | 2960-2850 | Strong |

| C-O stretch (alcohol) | 1100-1000 | Strong |

Expected Mass Spectrum Fragmentation:

The mass spectrum of heptane-3,4-diol is expected to show a molecular ion peak (M⁺) at m/z 132. Common fragmentation patterns for vicinal diols include the cleavage of the C-C bond between the two hydroxyl-bearing carbons, as well as loss of water.[9][10][11][12][13][14]

Signaling Pathways and Logical Relationships

Heptane-3,4-diol, as a vicinal diol, is relevant to the cytochrome P450 (CYP) epoxygenase pathway of polyunsaturated fatty acid (PUFA) metabolism. In this pathway, CYP enzymes metabolize PUFAs, such as arachidonic acid, to form epoxy fatty acids (EpFAs). These EpFAs are potent signaling molecules with generally anti-inflammatory and vasodilatory effects. The biological activity of EpFAs is terminated by their hydrolysis to the corresponding vicinal diols, a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH) . The resulting diols are often less biologically active or may even have pro-inflammatory effects.[11][12]

The up- or down-regulation of sEH has been implicated in a variety of diseases, including cardiovascular diseases and inflammation.[9][10][15][16] Therefore, the balance between EpFA and diol levels is crucial for maintaining physiological homeostasis.

Experimental Workflow for Synthesis and Purification

The synthesis of heptane-3,4-diol from 3-heptene (B165601) involves a dihydroxylation reaction followed by purification. A typical workflow is depicted below.

Cytochrome P450 Epoxygenase Signaling Pathway

The following diagram illustrates the metabolic conversion of an epoxy fatty acid to a vicinal diol by soluble epoxide hydrolase.

References

- 1. Heptane-3,4-diol | C7H16O2 | CID 97871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. heptane-3,4-diol [webbook.nist.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Upjohn Dihydroxylation [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. teledynelabs.com [teledynelabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. scispace.com [scispace.com]

- 16. Sharpless Asymmetric Dihydroxylation | Encyclopedia MDPI [encyclopedia.pub]

CAS Number for 3,4-Heptanediol: A Comprehensive Guide

For researchers, scientists, and drug development professionals, accurate identification of chemical compounds is paramount. The Chemical Abstracts Service (CAS) number is a unique identifier assigned to every chemical substance, ensuring clarity and precision in research and documentation. This guide provides the CAS numbers associated with 3,4-Heptanediol and its stereoisomers.

Overview of this compound

This compound is a vicinal diol with the molecular formula C7H16O2.[1][2] Its structure consists of a seven-carbon chain with hydroxyl groups on the third and fourth carbon atoms. The presence of two chiral centers at these positions means that this compound can exist as multiple stereoisomers.

CAS Number Identification

The CAS number for the general, unspecified mixture of this compound isomers is 62593-33-3 .[1][2][3][4] However, for specific stereoisomers, distinct CAS numbers are used to differentiate their unique spatial arrangements.

Data Presentation: CAS Numbers for this compound Stereoisomers

| Stereoisomer | CAS Number | Additional Information |

| This compound (unspecified isomers) | 62593-33-3 | This number is used when the specific stereochemistry is not defined.[1][2][4] |

| (3R,4R)-3,4-Heptanediol | 130272-06-9 | A specific enantiomer with the R configuration at both chiral centers.[5] |

| (3S,4S)-3,4-Heptanediol | 121862-06-4 | The enantiomer with the S configuration at both chiral centers.[6] |

| (3S,4R)-heptane-3,4-diol | Not explicitly found, but PubChem CID 641007 exists for this structure.[7] | This corresponds to one of the meso forms of the compound. |

It is important to note that while the general CAS number is widely cited, stereospecific research and applications require the use of the precise CAS number for the isomer .

Experimental Protocols: Synthesis of this compound

The synthesis of specific stereoisomers of diols like this compound often involves stereoselective reactions. A common method for preparing chiral diols is the Sharpless Asymmetric Dihydroxylation.

Protocol: Stereoselective Synthesis of (3R,4R)-3,4-Hexanediol via Sharpless Asymmetric Dihydroxylation

This protocol for a similar compound, 3,4-hexanediol, illustrates the general approach.

Materials:

-

(E)-3-Hexene

-

AD-mix-β

-

Water

-

Methanesulfonamide

-

Sodium sulfite (B76179)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of AD-mix-β is prepared in a 1:1 mixture of tert-butanol and water.

-

Methanesulfonamide is added to the stirred solution at room temperature.

-

The mixture is cooled to 0 °C in an ice bath.

-

(E)-3-Hexene is added to the cooled mixture.

-

The reaction is stirred vigorously at 0 °C for 24 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

The reaction is quenched by adding sodium sulfite and stirring for 1 hour at room temperature.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The filtrate is concentrated under reduced pressure to obtain the crude product.

-

The crude diol is purified by silica gel column chromatography to yield pure (3R,4R)-3,4-Hexanediol.

Expected Outcome: This protocol typically yields the chiral diol with a high enantiomeric excess (ee >95%) and a yield in the range of 70-90%.

Logical Relationships in Synthesis

The synthesis of specific stereoisomers of this compound is dictated by the stereochemistry of the starting materials and the choice of reagents. The following diagram illustrates the logical relationship in the synthesis of vicinal diols from alkenes.

This guide provides the essential CAS number information for this compound, crucial for accurate scientific communication and procurement. The provided synthetic protocol and logical diagram offer a foundational understanding for researchers engaged in the synthesis and application of such chiral molecules.

References

- 1. Page loading... [wap.guidechem.com]

- 2. heptane-3,4-diol [webbook.nist.gov]

- 3. This compound | CAS#:62593-33-3 | Chemsrc [chemsrc.com]

- 4. Heptane-3,4-diol | C7H16O2 | CID 97871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, (3R,4R)-;130272-06-9 [abichem.com]

- 6. (3S,4S)-heptane-3,4-diol|lookchem [lookchem.com]

- 7. (3S,4R)-heptane-3,4-diol | C7H16O2 | CID 641007 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular weight of heptane-3,4-diol

An In-depth Technical Guide on the Physicochemical Properties of Heptane-3,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular weight and key physicochemical properties of heptane-3,4-diol. It includes a comprehensive summary of its quantitative data, a detailed experimental protocol for molecular weight determination via mass spectrometry, and logical workflows for compound characterization and preliminary biological screening. This document serves as a foundational resource for researchers utilizing this compound in chemical synthesis, material science, and early-stage drug development.

Physicochemical Properties of Heptane-3,4-diol

Heptane-3,4-diol is a vicinal diol, a class of organic compounds characterized by two hydroxyl groups on adjacent carbon atoms. Its chemical structure and properties are fundamental to its application in various research contexts. The precise determination of its molecular weight is critical for stoichiometric calculations, analytical characterization, and ensuring compound purity.

Data Presentation

The essential quantitative data for heptane-3,4-diol are summarized in the table below for clear reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 132.20 g/mol | [1][2][6] |

| Monoisotopic Mass | 132.115029749 Da | [1][6] |

| CAS Number | 62593-33-3 | [1][2][4] |

| Density | 0.945 g/cm³ | [5][7] |

| Boiling Point | 214.2 °C at 760 mmHg | [5][7] |

| Flash Point | 107.5 °C | [5][7] |

Experimental Determination of Molecular Weight

The molecular weight of a small organic molecule such as heptane-3,4-diol is most accurately and commonly determined using mass spectrometry (MS).[8][9] This technique provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, from which the molecular weight can be precisely determined. When coupled with a separation technique like liquid chromatography (LC), it becomes a powerful tool for confirming the identity and purity of a compound.[9][10]

Experimental Protocol: Molecular Weight Determination by LC-MS

This protocol outlines a general procedure for the characterization of heptane-3,4-diol using a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source, which is well-suited for polar molecules like diols.

Objective: To confirm the molecular weight of a heptane-3,4-diol sample.

Materials:

-

Heptane-3,4-diol sample

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade) with 0.1% formic acid (v/v)

-

Acetonitrile (B52724) (LC-MS grade) with 0.1% formic acid (v/v)

-

2 mL autosampler vials with septa

-

Micropipettes and tips

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer with ESI source (e.g., single quadrupole or time-of-flight)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the heptane-3,4-diol sample by dissolving ~1 mg of the compound in 1 mL of methanol to achieve a concentration of 1 mg/mL.

-

Perform a serial dilution to create a working solution. Take 100 µL of the stock solution and dilute it with 900 µL of a 50:50 mixture of acetonitrile and water to yield a final concentration of 100 µg/mL.[11]

-

If any particulate matter is observed, filter the solution through a 0.22 µm syringe filter.

-

Transfer the final solution into a 2 mL autosampler vial.[11]

-

-

LC-MS System Configuration:

-

LC Method:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Method:

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 300 °C.

-

Nebulizer Pressure: 40 psi.

-

-

-

Data Acquisition and Analysis:

-

Place the sample vial in the autosampler.

-

Run the LC-MS method.

-

Analyze the resulting mass spectrum. In positive ESI mode, expect to observe the protonated molecule [M+H]⁺ at m/z ≈ 133.21. The sodium adduct [M+Na]⁺ at m/z ≈ 155.19 may also be present.

-

The molecular weight is confirmed by subtracting the mass of the adduct (H⁺ or Na⁺) from the observed m/z value.

-

Visualization of Workflows

Diagrams are provided below to illustrate the logical workflows for compound characterization and for assessing the biological activity of a novel small molecule.

Caption: Workflow for Physicochemical Characterization.

Caption: Conceptual Workflow for Biological Screening.

References

- 1. Heptane-3,4-diol | C7H16O2 | CID 97871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. heptane-3,4-diol [webbook.nist.gov]

- 3. (3S,4S)-heptane-3,4-diol|lookchem [lookchem.com]

- 4. heptane-3,4-diol synthesis - chemicalbook [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. (3S,4R)-heptane-3,4-diol | C7H16O2 | CID 641007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-Heptanediol | CAS#:62593-33-3 | Chemsrc [chemsrc.com]

- 8. howengineeringworks.com [howengineeringworks.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. biocompare.com [biocompare.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Solubility of 3,4-Heptanediol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Heptanediol in various organic solvents. In the absence of specific quantitative data in publicly available literature, this document outlines the theoretical principles governing its solubility, offers predicted solubility profiles, and provides a detailed experimental protocol for researchers to determine precise solubility data. Understanding the solubility of this compound is crucial for its application in chemical synthesis, formulation development, and various research applications.

Core Concepts: Structure and Solubility Prediction

This compound (C₇H₁₆O₂) is a vicinal diol with a seven-carbon backbone and two hydroxyl (-OH) groups on adjacent carbons. This structure gives the molecule an amphiphilic character. The two hydroxyl groups are polar and capable of acting as both hydrogen bond donors and acceptors, making them hydrophilic. Conversely, the seven-carbon alkyl chain is nonpolar and hydrophobic. The overall solubility of this compound in a given organic solvent is determined by the interplay between these hydrophilic and hydrophobic regions.[1][2]

The principle of "like dissolves like" is paramount in predicting its solubility.[2][3] Solvents with similar polarity and hydrogen bonding capabilities to this compound are expected to be effective at dissolving it.

Factors Influencing Solubility:

-

Solvent Polarity: Due to its two polar hydroxyl groups, this compound is expected to be more soluble in polar solvents that can engage in hydrogen bonding.[4][5]

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly impact its ability to dissolve this compound. Polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ketones, ethers) are expected to be good solvents.[1]

-

Hydrocarbon Chain: The relatively long seven-carbon chain will contribute to its solubility in less polar solvents compared to shorter-chain diols.[3][6]

Data Presentation: Predicted Solubility of this compound

The following table summarizes the predicted qualitative solubility of this compound in various classes of organic solvents. This table is based on the solubility principles of diols and alcohols and should be used as a guideline for solvent selection in experimental determinations.[3][4][6]

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interaction Mechanism |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong Hydrogen Bonding |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | Dipole-Dipole Interactions, Hydrogen Bond Acceptor |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Low | Van der Waals Forces |

Experimental Protocol: Determination of this compound Solubility

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[7][8] The following protocol provides a detailed methodology for determining the solubility of this compound in an organic solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator[7]

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer after derivatization)[9][10]

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.[7]

-

Equilibration: Tightly seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.[5]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the experimental temperature for at least 24 hours to allow the undissolved solid to sediment.[7]

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microparticles.[8]

-

Dilution: Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the calibrated range of the chosen analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.[9][10]

-

Data Reporting: Express the solubility in standard units such as mg/mL, g/L, or mol/L. The experiment should be repeated at least three times to ensure reproducibility.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows described in this guide.

References

- 1. fiveable.me [fiveable.me]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Diols | Research Starters | EBSCO Research [ebsco.com]

- 5. benchchem.com [benchchem.com]

- 6. Alcohols and Ethers [chemed.chem.purdue.edu]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. bioassaysys.com [bioassaysys.com]

- 9. enamine.net [enamine.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 3,4-Heptanediol: Structural Elucidation, Isomerism, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Heptanediol, a vicinal diol with the chemical formula C₇H₁₆O₂, presents a compelling case study in stereoisomerism and its implications in chemical synthesis and potential biological activity. This technical guide provides a comprehensive overview of the structural formula of this compound and its isomers. It details the physicochemical properties, outlines plausible synthetic protocols for the stereospecific synthesis of its various isomers, and discusses the potential relevance of chiral diols in the context of drug development.

Structural Formula and Isomerism

This compound possesses a seven-carbon backbone with hydroxyl groups located on the third and fourth carbon atoms. The presence of two chiral centers at these positions gives rise to three stereoisomers: a pair of enantiomers and a meso compound.

-

Enantiomers: (3R,4R)-3,4-Heptanediol and (3S,4S)-3,4-Heptanediol are non-superimposable mirror images of each other. They exhibit identical physical properties, except for their interaction with plane-polarized light, and can have significantly different biological activities.

-

Meso Compound: (3R,4S)-3,4-Heptanediol (which is identical to (3S,4R)-3,4-Heptanediol) is an achiral diastereomer of the enantiomers. It possesses a plane of symmetry and is therefore optically inactive.

The relationship between these stereoisomers is crucial for understanding their distinct chemical and biological behaviors.

Visualizing the Stereoisomers

The stereochemical relationships can be visualized as follows:

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₂ | [1][2][3][4] |

| Molecular Weight | 132.20 g/mol | [1][2][4] |

| Boiling Point | 214.2 °C at 760 mmHg | [5] |

| Density | 0.945 g/cm³ | [5] |

| Flash Point | 107.5 °C | [5] |

| LogP | 0.91830 | [5] |

| Topological Polar Surface Area | 40.5 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

Experimental Protocols for Stereoselective Synthesis

The synthesis of specific stereoisomers of this compound requires stereocontrolled reactions. The following protocols are adapted from established methods for the synthesis of analogous vicinal diols, such as 3,4-hexanediol.

Synthesis of meso-3,4-Heptanediol via Syn-dihydroxylation of (Z)-3-Heptene

The meso isomer can be synthesized by the syn-dihydroxylation of a cis-alkene.[6]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (Z)-3-heptene in a suitable solvent system, such as a 10:1 mixture of acetone (B3395972) and water.

-

Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution. In a separate vial, dissolve a catalytic amount of osmium tetroxide (OsO₄) (e.g., 0.002 equivalents) in toluene. Add the OsO₄ solution to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Stir for 30 minutes. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure meso-3,4-heptanediol.

Synthesis of racemic-(3R,4R)/(3S,4S)-3,4-Heptanediol via Anti-dihydroxylation of (E)-3-Heptene

The racemic mixture of enantiomers can be prepared by the anti-dihydroxylation of a trans-alkene, typically through epoxidation followed by acid-catalyzed hydrolysis.

References

- 1. Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Heptane-3,4-diol | C7H16O2 | CID 97871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A New Approach to the Synthesis of Vicinal Diol Derivatives from Eugenol and Evaluation of Biological Activities of Synthetics | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]

- 6. benchchem.com [benchchem.com]

The Vicinal Diol: A Historical and Technical Guide to a Core Functional Group

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Vicinal diols, organic compounds possessing two hydroxyl groups on adjacent carbon atoms, are a cornerstone of modern chemistry and biology. Their unique structural arrangement governs their physical properties and chemical reactivity, making them invaluable intermediates in organic synthesis and key structural motifs in a plethora of biologically active molecules, including carbohydrates and steroids. This technical guide provides a comprehensive overview of the discovery and historical development of methods for synthesizing these crucial compounds, offering detailed experimental protocols from seminal works, quantitative data for key transformations, and visual diagrams of pivotal reaction mechanisms and historical progression.

The Dawn of Diol Chemistry: The Discovery of Ethylene (B1197577) Glycol

The history of vicinal diols begins with the simplest member of the class: ethylene glycol. In 1856, the French chemist Charles-Adolphe Wurtz first reported the synthesis of this novel compound, which he named "glycol" to signify its dual character as an alcohol and its relation to glycerin. His initial synthesis involved the saponification of ethylene iodide diacetate. He later refined his work, and in 1859, published a method involving the hydrolysis of ethylene oxide, a route that foreshadowed modern industrial production.

Wurtz's groundbreaking work was not limited to the synthesis of ethylene glycol. His investigations into its reactions, particularly its oxidation, led to a deeper understanding of the relationship between oxy- and amido-acids. Though initially a chemical curiosity, ethylene glycol's commercial potential was realized during World War I, where it was used as a glycerol (B35011) substitute in explosives manufacturing. Its high boiling point later revolutionized cooling systems in aircraft and automobiles, cementing its industrial importance.

Initial Synthesis of Ethylene Glycol (Wurtz, 1859)

The first practical synthesis of a vicinal diol was achieved through the saponification of ethylene glycol diacetate with potassium hydroxide.

The Evolution of Alkene Dihydroxylation

While the synthesis of ethylene glycol was a monumental first step, the broader utility of vicinal diols in organic synthesis hinged on the development of general methods for their preparation, particularly from readily available alkenes. This endeavor, spanning several decades, focused on controlling the stereochemical outcome of the dihydroxylation reaction—a critical aspect for the synthesis of complex molecules and pharmaceuticals.

natural occurrence of linear diols

An In-depth Technical Guide on the Natural Occurrence of Linear Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linear diols, organic compounds featuring two hydroxyl groups on a straight-chain alkane backbone, are a diverse class of molecules with significant and varied roles in biological systems. Their natural occurrence spans from microorganisms to plants and mammals, where they can act as structural components, signaling molecules, and metabolic intermediates. This technical guide provides a comprehensive overview of the , their biosynthesis, and their biological significance. It is intended for researchers, scientists, and drug development professionals interested in the chemistry, biology, and potential applications of these compounds.

Natural Occurrence and Quantitative Data

Linear diols are found in a wide array of natural sources. Long-chain diols (LCDs), typically with carbon chain lengths of C28 to C32, are notable lipid biomarkers in marine environments, primarily produced by microalgae of the class Eustigmatophyceae, such as Nannochloropsis species.[1][2][3] Shorter-chain diols are also present in various organisms, arising from different metabolic pathways.

Table 1: Quantitative Occurrence of Long-Chain Diols in Nannochloropsis Species

| Diol | Nannochloropsis oceanica (fg/cell) | Nannochloropsis gaditana (fg/cell) | Reference |

| C30:0 diol | ~18 (doubled in dark) | 7.4 ± 1.4 to 16 ± 2.5 (doubled in dark) | [1] |

| C32:0 diol | 35 ± 10 (tripled in dark) | 9.3 ± 2.9 to 20 ± 4 (almost tripled in dark) | [1] |

| C32:1 diol | 37 ± 9 (tripled in dark) | 3.3 ± 1.3 to 7.0 ± 2.5 (almost tripled in dark) | [1] |

Table 2: Abundance of Long-Chain Diols in Marine Sediments

| Diol | Location | Concentration (ng/g dry sediment) | Reference |

| C30 1,15-diol | South China Sea | 7 - 2726 | [4] |

| C32 1,15-diol | South China Sea | 5 - 669 | [4] |

| C28 1,13-diol | Northern South China Sea Shelf | Variable relative abundance | [5] |

| C30 1,13-diol | Northern South China Sea Shelf | Variable relative abundance | [5] |

Table 3: Occurrence of Shorter-Chain Diols in Various Natural Sources

| Diol | Natural Source | Notes | Reference |

| meso-2,3-butanediol | Humans (serum/urine) | Associated with certain metabolic disease states. | [6] |

| D/L-2,3-butanediol | Humans (serum/urine) | Associated with certain metabolic disease states. | [6] |

| 1,2-propanediol | Humans (serum/urine) | Found in various metabolic disease states. | [6] |

| cis-diols | Fruits | Various cis-diols are present and can be quantified. | [7][8] |

| 1,3,12-nonadecatriene-5,14-diol | Chaenomeles fruits | Identified in cuticular waxes. | [9] |

Biosynthesis and Signaling Pathways

Biosynthesis of Long-Chain Diols in Eustigmatophyceae

The biosynthesis of LCDs in microalgae like Nannochloropsis is an area of active research. The proposed pathway involves the elongation of fatty acid precursors.

Caption: Proposed biosynthetic pathway of long-chain diols in Nannochloropsis.

Signaling Pathway of Vicinal Diols in Inflammation

Vicinal diols, particularly those derived from the metabolism of epoxy fatty acids, are increasingly recognized as important signaling molecules, especially in the context of inflammation.[10][11] Polyunsaturated fatty acids (PUFAs) can be metabolized by cytochrome P450 (CYP450) enzymes to form epoxy fatty acids (EpFAs). These EpFAs are often anti-inflammatory. However, they can be further metabolized by soluble epoxide hydrolase (sEH) to form vicinal diols, which can have pro-inflammatory effects.[10][11]

References

- 1. Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Short chain diol metabolism in human disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nanopore analysis of cis-diols in fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,4-Heptanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Heptanediol, a vicinal diol of interest in various chemical and pharmaceutical research areas. Due to the limited availability of specific experimental spectra in public databases, this guide combines predicted data based on established spectroscopic principles with generalized experimental protocols applicable to the analysis of aliphatic diols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹³C and ¹H NMR spectral data for this compound.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These estimations are based on the analysis of similar aliphatic diols and spectral prediction tools. The exact chemical shifts may vary based on the solvent and other experimental conditions.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1, C7 | ~14 |

| C2, C6 | ~23 |

| C5 | ~35 |

| C3, C4 | ~74 |

Predicted ¹H NMR Data

The predicted ¹H NMR data, including chemical shifts, multiplicities, and coupling constants, are presented below. These values are estimations based on the structure of this compound and typical values for analogous compounds.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1, H7 | ~0.9 | triplet | ~7 |

| H2, H6 | ~1.4-1.6 | multiplet | - |

| H5 | ~1.3-1.5 | multiplet | - |

| H3, H4 | ~3.4-3.6 | multiplet | - |

| OH | Variable (broad singlet) | broad singlet | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for this compound are characteristic of an aliphatic alcohol.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2960-2850 | Strong | C-H stretch (aliphatic) |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1375 | Medium | C-H bend (CH₃) |

| ~1100-1000 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted fragmentation of this compound in an electron ionization (EI) mass spectrometer is outlined below.

| m/z | Predicted Fragment |

| 132 | [M]⁺ (Molecular Ion) |

| 115 | [M - OH]⁺ |

| 114 | [M - H₂O]⁺ |

| 103 | [M - C₂H₅]⁺ |

| 87 | [M - C₃H₇]⁺ |

| 73 | [CH(OH)CH₂CH₃]⁺ |

| 59 | [CH(OH)CH₃]⁺ |

| 45 | [CH₂OH]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of a diol like this compound are provided below. These are generalized protocols that can be adapted based on the specific instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-5 seconds

-

Acquisition Time: 2-4 seconds

-

-

Processing: Fourier transform the FID, phase correct the spectrum, and reference to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher frequency NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2 seconds

-

Acquisition Time: ~1 second

-

-

Processing: Fourier transform the FID, phase correct the spectrum, and reference to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one or two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

FT-IR Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty salt plates should be collected prior to running the sample.

Mass Spectrometry (MS)

Sample Introduction:

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for a volatile compound like this compound.

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).

-

Injection: Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Mass Spectrometry Analysis:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-200.

-

Source Temperature: ~230 °C.

-

Transfer Line Temperature: ~250 °C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Thermodynamic Properties of C7H16O2 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of selected C7H16O2 isomers. The data presented is crucial for applications ranging from chemical process design and safety analysis to understanding intermolecular interactions in drug development. This document summarizes key quantitative data, details the experimental methodologies for their determination, and provides visualizations of experimental workflows.

Introduction to C7H16O2 Isomers

The molecular formula C7H16O2 represents a diverse range of isomers, including diols, di-ethers, and hydroxy ethers. These variations in functional group placement and carbon skeleton branching lead to significant differences in their thermodynamic properties. This guide will focus on representative diol isomers for which reliable data is available, providing a foundation for understanding the structure-property relationships within this class of compounds.

Core Thermodynamic Properties

The fundamental thermodynamic properties detailed in this guide include the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), heat capacity (Cp), and Gibbs free energy of formation (ΔfG°). These properties are essential for predicting the feasibility and energetics of chemical reactions, phase equilibria, and for modeling the behavior of these compounds in various systems.

Data Presentation

The following tables summarize the available thermodynamic data for selected C7H16O2 isomers. Data is categorized as either experimental or calculated, with the source provided for verification.

Table 1: Thermodynamic Properties of 1,2-Heptanediol (CAS: 3710-31-4)

| Property | Value | Units | Type | Source |

| Molecular Weight | 132.20 | g/mol | - | IUPAC |

| Boiling Point | 130 (at 11 mmHg) | °C | Experimental | ChemicalBook[1] |

| Standard Enthalpy of Formation (gas) | -497.55 | kJ/mol | Calculated (Joback) | Cheméo[2] |

| Standard Gibbs Free Energy of Formation (gas) | -268.02 | kJ/mol | Calculated (Joback) | Cheméo[2] |

| Enthalpy of Vaporization | 64.15 | kJ/mol | Calculated (Joback) | Cheméo[2] |

| Enthalpy of Fusion | 18.54 | kJ/mol | Calculated (Joback) | Cheméo[2] |

Table 2: Thermodynamic Properties of 1,7-Heptanediol (CAS: 629-30-1)

| Property | Value | Units | Type | Source |

| Molecular Weight | 132.20 | g/mol | - | IUPAC |

| Melting Point | 41-43 | °C | Experimental | PubChem |

| Boiling Point | 262 | °C | Experimental | PubChem |

| Standard Enthalpy of Combustion (liquid) | -4467.0 ± 9.3 | kJ/mol | Experimental | NIST WebBook[3] |

| Standard Enthalpy of Formation (liquid) | -574.2 ± 9.3 | kJ/mol | Experimental | NIST WebBook[3] |

| Standard Enthalpy of Formation (gas) | -485.43 | kJ/mol | Calculated (Joback) | Cheméo |

| Standard Gibbs Free Energy of Formation (gas) | -270.68 | kJ/mol | Calculated (Joback) | Cheméo |

| Enthalpy of Vaporization | 77.08 | kJ/mol | Calculated (Joback) | Cheméo |

| Enthalpy of Fusion | 23.33 | kJ/mol | Calculated (Joback) | Cheméo |

Table 3: Thermodynamic Properties of 2,4-Heptanediol (CAS: 20748-86-1)

| Property | Value | Units | Type | Source |

| Molecular Weight | 132.20 | g/mol | - | IUPAC |

| Boiling Point | 543.04 | K | Calculated (Joback) | Cheméo |

| Standard Enthalpy of Formation (gas) | -502.83 | kJ/mol | Calculated (Joback) | Cheméo |

| Standard Gibbs Free Energy of Formation (gas) | -270.46 | kJ/mol | Calculated (Joback) | Cheméo |

| Enthalpy of Vaporization | 63.76 | kJ/mol | Calculated (Joback) | Cheméo |

| Enthalpy of Fusion | 15.02 | kJ/mol | Calculated (Joback) | Cheméo |

Experimental Protocols

The determination of the thermodynamic data presented in this guide relies on established experimental techniques. The following sections provide detailed methodologies for key experiments.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is a cornerstone for deriving the standard enthalpy of formation. This is determined experimentally using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

-

Isoperibol or adiabatic bomb calorimeter

-

Oxygen bomb

-

Calorimeter bucket

-

High-precision thermometer (e.g., platinum resistance thermometer)

-

Pellet press

-

Ignition wire (e.g., platinum or nichrome)

-

Oxygen cylinder with pressure regulator

Procedure:

-

Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a certified standard reference material with a known heat of combustion, such as benzoic acid.

-

A pellet of benzoic acid of known mass (approximately 1 g) is placed in the crucible inside the bomb.

-

A fuse wire of known length and mass is attached to the electrodes, touching the pellet.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is placed in the calorimeter bucket containing a known mass of water.

-

The initial temperature of the water is recorded over a period to establish a baseline.

-

The sample is ignited, and the temperature is recorded at regular intervals until a maximum temperature is reached and it begins to cool.

-

The heat capacity of the calorimeter is calculated from the temperature rise and the known energy of combustion of benzoic acid and the fuse wire.

-

-

Sample Measurement:

-

A precisely weighed sample of the liquid C7H16O2 isomer (typically encapsulated in a gelatin capsule or a combustible container of known heat of combustion) is placed in the crucible.

-

The procedure is repeated as for the calibration with the sample.

-

-

Data Analysis:

-

The corrected temperature rise is determined by accounting for heat exchange with the surroundings.

-

The total heat released is calculated using the heat capacity of the calorimeter and the corrected temperature rise.

-

The heat of combustion of the sample is then determined by subtracting the heat contributions from the ignition wire and the capsule (if used).

-

The standard enthalpy of combustion is then calculated per mole of the substance.

-

Determination of Heat Capacity and Enthalpy of Fusion using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time.

Principle: The sample and a reference material are subjected to a controlled temperature program. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This difference is directly proportional to the changes in the sample's heat capacity or the enthalpy of phase transitions.

Apparatus:

-

Differential Scanning Calorimeter with a cooling system

-

Hermetically sealed sample pans (e.g., aluminum)

-

Crimper for sealing pans

-

High-purity purge gas (e.g., nitrogen)

Procedure:

-

Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium, zinc). A baseline is established by running the temperature program with empty sample and reference pans.

-

Sample Preparation: A small, accurately weighed sample of the C7H16O2 isomer (typically 5-10 mg) is placed in a sample pan and hermetically sealed. An empty sealed pan is used as the reference.

-

Measurement:

-

Heat Capacity: The sample is subjected to a modulated temperature program (if available) or a three-step method (heat-cool-heat cycle) to determine the heat capacity as a function of temperature. The heat flow is measured during a controlled heating ramp.

-

Enthalpy of Fusion: For solid samples, the sample is cooled to a temperature well below its melting point and then heated at a constant rate through the melting transition. The DSC curve will show an endothermic peak corresponding to melting.

-

-

Data Analysis:

-

Heat Capacity: The heat capacity of the sample is calculated from the difference in heat flow between the sample and the baseline, and the known heat capacity of a standard material (e.g., sapphire) run under the same conditions.

-

Enthalpy of Fusion: The enthalpy of fusion (ΔfusH) is determined by integrating the area of the melting peak in the DSC thermogram. The onset of the peak is typically taken as the melting temperature.

-

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Caption: Workflow for DSC analysis of heat capacity and enthalpy of fusion.

Conclusion

This technical guide has provided a summary of key thermodynamic properties for selected C7H16O2 isomers, with a focus on diols. While experimental data for a comprehensive range of isomers is limited, the presented data and detailed experimental protocols offer a solid foundation for researchers and professionals in drug development and chemical sciences. The provided workflows visualize the systematic approach required to obtain high-quality thermodynamic data, which is fundamental to advancing our understanding and application of these versatile organic compounds. Further experimental work is encouraged to expand the thermodynamic database for a wider array of C7H16O2 isomers.

References

Quantum Chemical Calculations for Heptanediol Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and spectroscopic properties of heptanediol isomers. For researchers and professionals in drug development, understanding the conformational landscape, intramolecular interactions, and spectroscopic signatures of flexible molecules like heptanediols is crucial for predicting their behavior in biological systems and for the rational design of new therapeutic agents.

Introduction to Heptanediol Isomers and Their Significance

Heptanediols (C₇H₁₆O₂) are a class of organic compounds characterized by a seven-carbon chain with two hydroxyl (-OH) groups. The various positions of these hydroxyl groups give rise to a multitude of constitutional and stereoisomers, each with unique three-dimensional structures and physicochemical properties. In the pharmaceutical and cosmetic industries, certain isomers of heptanediol are utilized as solvents, preservatives, and moisturizing agents. Their flexibility and ability to form hydrogen bonds are key to their function, making a detailed understanding of their conformational preferences and energetics essential.

Quantum chemical calculations offer a powerful in silico approach to investigate these properties at the molecular level, providing insights that can be challenging to obtain through experimental methods alone. This guide will delve into the theoretical background, computational methodologies, data interpretation, and experimental validation relevant to the study of heptanediol isomers.

Theoretical Background and Computational Methodologies

The conformational flexibility of heptanediol isomers necessitates a thorough exploration of their potential energy surface to identify stable conformers. Density Functional Theory (DFT) has emerged as a robust and widely used method for such investigations due to its balance of accuracy and computational cost.

Conformational Search and Geometry Optimization

A critical first step in the computational analysis of flexible molecules is the conformational search. This process aims to identify all low-energy conformers. Common strategies include:

-

Systematic Search: This method involves the systematic rotation of all rotatable bonds by a defined increment. While thorough, it can be computationally expensive for molecules with many rotatable bonds.

-

Stochastic and Monte Carlo Methods: These approaches randomly sample the conformational space, followed by energy minimization of the generated structures. They are often more efficient for larger, more flexible molecules.

-

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational space by simulating the molecule's movement over time at a given temperature.

Once a set of initial conformers is generated, geometry optimization is performed to locate the stationary points on the potential energy surface. The B3LYP functional combined with a Pople-style basis set, such as 6-31G(d), is a commonly employed level of theory for the initial optimization of a broad range of organic molecules. For more accurate energy calculations, larger basis sets like 6-311++G(d,p) are often used in single-point energy calculations on the optimized geometries.

Calculation of Spectroscopic Properties

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data, which is crucial for the experimental characterization of isomers.

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts.[1][2] DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate predictions of both ¹H and ¹³C NMR chemical shifts.[1] These calculations are instrumental in assigning experimental spectra to specific isomers and conformers.

-

Vibrational (IR) Spectroscopy: The calculation of vibrational frequencies through DFT provides theoretical infrared (IR) spectra. These computed spectra can aid in the assignment of experimental IR bands to specific vibrational modes, such as O-H stretching, which is particularly sensitive to hydrogen bonding. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.

Analysis of Intramolecular Interactions

The presence of two hydroxyl groups in heptanediol isomers allows for the formation of intramolecular hydrogen bonds, which significantly influence their conformational preferences and properties. The strength and nature of these interactions can be analyzed using several computational techniques:

-

Atoms in Molecules (AIM) Theory: AIM analysis of the calculated electron density can identify and characterize hydrogen bonds by locating bond critical points (BCPs) between the hydrogen donor and acceptor atoms.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into donor-acceptor interactions within the molecule, which can quantify the strength of hydrogen bonds.

Data Presentation: Calculated Properties of Heptanediol Isomers

Table 1: Calculated Relative Energies of 1,4-Butanediol (B3395766) Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) at MP2/6-311++G(d,p) |

| 1 | C₁ | 0.00 |

| 2 | C₁ | 0.42 |

| 3 | C₁ | 0.81 |

| 4 | C₁ | 1.13 |

| 5 | C₂ | 1.25 |

| 6 | Cᵢ | 1.48 |

| 7 | C₁ | 1.62 |

| 8 | C₁ | 1.63 |

| 9 | C₂ | 1.70 |

| 10 | C₁ | 1.83 |

Data adapted from a computational study on 1,4-butanediol. The energies are relative to the most stable conformer.

Table 2: Calculated ¹H and ¹³C NMR Chemical Shifts (GIAO/DFT) for a Representative Diol

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| C1-H | 3.65 | 62.5 |

| C2-H | 1.58 | 35.2 |

| C3-H | 1.58 | 35.2 |

| C4-H | 3.65 | 62.5 |

| O-H | 2.50 (variable) | - |

Illustrative data based on GIAO/DFT calculations for a simple diol. Absolute values can vary with the level of theory and reference standard used.

Experimental Protocols

Experimental validation is a cornerstone of computational chemistry. The following sections outline key experimental protocols used to characterize heptanediol isomers, which can be directly compared with calculated results.